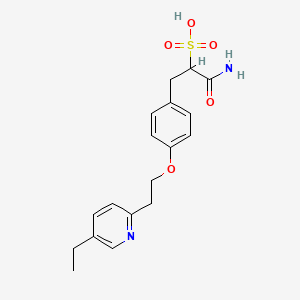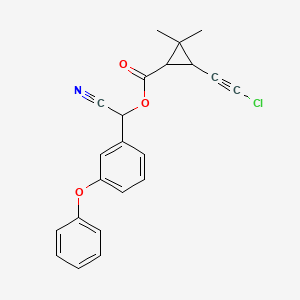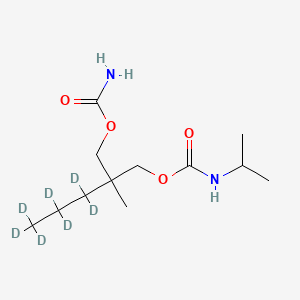
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Triethanolamine and ethyl bromide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.
科学的研究の応用
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: It is used in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: The compound is utilized in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.
類似化合物との比較
Similar Compounds
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Chloride
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Iodide
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
Uniqueness
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications. Additionally, its bromide ion enhances its reactivity in substitution reactions compared to similar compounds with different counterions.
特性
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-methylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZIEUIVWYSCQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CCO)CCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747761 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70711-61-4 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)


![Isoxazolo[3,2-c][1,4]oxazine-3-carboxaldehyde, hexahydro-, trans- (9CI)](/img/new.no-structure.jpg)

![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)


![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)
